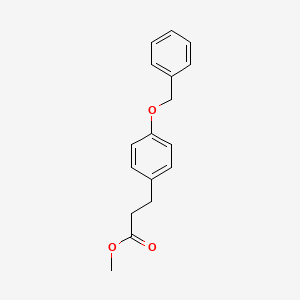

Methyl 3-(4-(benzyloxy)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAMAAXKDLWBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335506 | |

| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-40-7 | |

| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with a core structure that holds potential for applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization. While direct biological data on this specific molecule is limited, this document also explores the activities of structurally related compounds to offer insights into its potential therapeutic relevance.

Core Properties

This section details the fundamental chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| CAS Number | 24807-40-7 | [1][2] |

| Appearance | White to Off-White Low-Melting Solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Boiling Point | Not experimentally determined in reviewed literature. | |

| Solubility | Soluble in organic solvents such as chloroform. Insoluble in water. | Inferred from related compounds |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid.

Experimental Protocol: Synthesis

Step 1: Esterification of 3-(4-hydroxyphenyl)propanoic acid

A general procedure for the synthesis of the precursor, Methyl 3-(4-hydroxyphenyl)propionate, involves the esterification of 3-(4-hydroxyphenyl)propanoic acid.

-

Materials: 3-(4-hydroxyphenyl)propanoic acid, Methanol, Sulfuric acid (catalyst), Diatomaceous earth.

-

Procedure:

-

Dissolve 3-(4-hydroxyphenyl)propanoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the suspension through a diatomaceous earth pad.

-

Evaporate the solvent under vacuum to yield Methyl 3-(4-hydroxyphenyl)propionate as an oily product.

-

Step 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propionate

The second step involves the benzylation of the phenolic hydroxyl group.

-

Materials: Methyl 3-(4-hydroxyphenyl)propionate, Benzyl bromide, Potassium carbonate, Acetone.

-

Procedure:

-

Dissolve Methyl 3-(4-hydroxyphenyl)propionate in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Experimental Protocol: Purification

The crude this compound can be purified using column chromatography on silica gel, with a gradient of hexane and ethyl acetate as the eluent.

Synthesis and Purification Workflow```dot

Caption: Logical flow for the analytical characterization of the final product.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is currently limited, the structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34). [3][4][5] GPR34 is a receptor for lysophosphatidylserine (LysoPS) and is implicated in various physiological and pathological processes, including neuropathic pain. [3][4][5]Antagonism of GPR34 by the aforementioned derivative was shown to inhibit LysoPS-induced ERK1/2 phosphorylation in CHO cells expressing GPR34. [3][4][5]The GPR34 receptor is known to couple to Gαi-containing heterotrimeric G proteins. [6] The core structure of this compound may serve as a scaffold for the development of novel GPR34 antagonists. Further research is warranted to directly assess the biological activity of this compound and its potential to modulate the GPR34 signaling pathway.

Hypothesized GPR34 Signaling Pathway and Potential Inhibition

Caption: Hypothesized GPR34 signaling and potential point of inhibition.

Conclusion

This compound is a readily synthesizable organic compound. This technical guide has provided a detailed overview of its fundamental properties, a reproducible synthesis protocol, and methods for its characterization. While direct biological data is scarce, the structural similarity to known GPR34 antagonists suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting this receptor and its associated signaling pathways. Further investigation into the biological activities of this compound is highly encouraged to unlock its full potential in drug discovery and development.

References

- 1. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a key intermediate in organic synthesis and medicinal chemistry. This document consolidates essential chemical and physical data, detailed experimental protocols for its synthesis, and explores its potential applications in drug discovery, particularly as a building block for protein degraders and modulators of G protein-coupled receptors. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding.

Core Chemical Information

This compound is a carboxylate ester that serves as a versatile building block in the synthesis of more complex molecules. The presence of a benzyloxy protecting group on the phenolic hydroxyl allows for selective reactions at other parts of the molecule.

Chemical Structure:

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 24807-40-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₈O₃ | [1][2][3][4][5] |

| IUPAC Name | methyl 3-(4-phenylmethoxyphenyl)propanoate | [4] |

| Synonyms | Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester | [4][6] |

| PubChem CID | 525519 | [4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 270.32 g/mol | [1][2][4] |

| Purity | ≥95% - 98% (typical commercial grades) | [1][2][3] |

| XLogP3 | 3.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Kovats Retention Index | 2178 (Semi-standard non-polar) | [4] |

| Storage | Room temperature | [1] |

Experimental Protocols

The following sections detail common experimental procedures relevant to the synthesis and application of this compound.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 3-(4-(benzyloxy)phenyl)propanoic acid, via an acid-catalyzed esterification with methanol. This method is analogous to the synthesis of its structural isomer.[7]

Reaction Scheme: 3-(4-(benzyloxy)phenyl)propanoic acid + CH₃OH --(H₂SO₄, reflux)--> this compound + H₂O

Materials:

-

3-(4-(benzyloxy)phenyl)propanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether for extraction

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

-

Maintain the reflux for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

-

To the resulting residue, add ice-cold water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate or diethyl ether.[7]

-

Combine the organic extracts and wash them sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[7]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues.[1] Furthermore, related propanoic acid structures are known to be precursors for modulators of G protein-coupled receptors (GPCRs), which are significant targets in drug development for various diseases.[8][9]

Role as a Synthetic Building Block

The compound's structure offers three primary points for chemical modification:

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to amides, which is a common linkage in bioactive molecules.

-

Benzyloxy Group: A stable protecting group for the phenol that can be removed (deprotected) via catalytic hydrogenation to reveal a free hydroxyl group, a common pharmacophore.

-

Aromatic Rings: Can undergo further functionalization, such as electrophilic aromatic substitution, if required.

This versatility makes it a valuable starting point for creating libraries of compounds for screening against biological targets.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Technical Data Summary: Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, summarizing its key physicochemical properties.

Core Molecular Data

This compound is a chemical compound with the molecular formula C17H18O3.[1][2] Its molecular weight is 270.32 g/mol .[1][2][3][4] This compound is also known by its IUPAC name, methyl 3-(4-phenylmethoxyphenyl)propanoate.[2]

| Property | Value | Source |

| Molecular Formula | C17H18O3 | [1][2] |

| Molecular Weight | 270.32 g/mol | [1][2][3][4] |

| CAS Number | 24807-40-7 | [1][2] |

| Purity | Typically ≥95% | [1][3] |

Structural Information

The chemical structure of this compound is characterized by a methyl propanoate group attached to a phenyl ring, which is further substituted with a benzyloxy group.

Conceptual Workflow: Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and specific laboratory protocols may vary.

Caption: Conceptual synthesis workflow for this compound.

This document is intended for informational purposes and does not constitute a detailed experimental protocol. Researchers should consult peer-reviewed literature for specific methodologies.

References

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a likely synthetic route, and its potential biological significance based on related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(4-phenylmethoxyphenyl)propanoate [1][2]. It is a methyl ester derivative of a benzyloxy-substituted phenylpropanoic acid.

| Property | Value | Source |

| IUPAC Name | methyl 3-(4-phenylmethoxyphenyl)propanoate | [1][2] |

| Synonyms | This compound | [1][3][4] |

| CAS Number | 24807-40-7 | [1][3][4] |

| Molecular Formula | C₁₇H₁₈O₃ | [1][3][4] |

| Molecular Weight | 270.32 g/mol | [1][2][4] |

| Purity | ≥95% | [3][4] |

| Storage | Room temperature | [4] |

| Melting Point | Estimated: 37-41 °C | Based on Methyl 3-(4-methoxyphenyl)propionate |

| Boiling Point | Estimated: >108 °C at 11 mmHg | Based on Methyl 3-(4-hydroxyphenyl)propionate[5] |

| Solubility | No data available |

Synthesis Protocol: Fischer Esterification

A likely and straightforward method for the synthesis of this compound is through the Fischer esterification of 3-(4-(benzyloxy)phenyl)propanoic acid. This acid-catalyzed reaction with methanol yields the corresponding methyl ester.

Reaction Scheme:

Materials:

-

3-(4-(benzyloxy)phenyl)propanoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ice-cold water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Applications in Drug Development and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, its structural motifs are present in compounds with known pharmacological relevance. Notably, a structurally similar compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as an antagonist of the G protein-coupled receptor 34 (GPR34). The activation of GPR34 is known to involve signaling pathways such as the PI3K/Akt and ERK pathways.

Furthermore, other propanoate derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The versatile chemical scaffold of this compound, with its ester group allowing for further derivatization, makes it a valuable building block in the synthesis of compound libraries for screening against various therapeutic targets.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Caption: Potential inhibition of GPR34 and NF-κB signaling pathways by propanoate derivatives.

References

An In-depth Technical Guide to Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable chemical intermediate in organic synthesis and potentially in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Chemical Structure and Properties

This compound is an aromatic ester with the chemical formula C₁₇H₁₈O₃. Its structure features a methyl propanoate group attached to a phenyl ring, which is further substituted with a benzyl ether moiety at the para position.

Chemical Identifiers:

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 270.32 g/mol | [1][2] |

| Purity | ≥95% (Commercially available) | [2][3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Data:

While the complete raw spectral data is not publicly available, the expected characteristic signals in ¹H and ¹³C NMR spectroscopy can be inferred from closely related structures. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.45-7.30 (m, 5H) | Ar-H (benzyl) |

| ~7.15 (d, 2H) | Ar-H (phenyl) |

| ~6.90 (d, 2H) | Ar-H (phenyl) |

| ~5.05 (s, 2H) | O-CH₂-Ph |

| ~3.65 (s, 3H) | O-CH₃ (ester) |

| ~2.90 (t, 2H) | -CH₂-Ar |

| ~2.60 (t, 2H) | -CH₂-C=O |

Experimental Protocols

A plausible and efficient two-step synthesis of this compound is outlined below, based on established chemical transformations. The first step involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by Fischer esterification of the carboxylic acid.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid (Williamson Ether Synthesis)

This step involves the reaction of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide in the presence of a base.

Materials:

-

3-(4-hydroxyphenyl)propanoic acid

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

-

Add anhydrous acetone to the flask to create a suspension.

-

Slowly add benzyl bromide (1.1-1.2 eq) to the stirred suspension at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the collected solids with a small amount of acetone and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound (Fischer Esterification)

This step involves the acid-catalyzed esterification of the product from Step 1 with methanol.[4]

Materials:

-

3-(4-(benzyloxy)phenyl)propanoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours, monitoring the progress by TLC.[4]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

-

Add ice-cold water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Plausible two-step synthesis workflow for this compound.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, research on structurally similar benzyloxyphenyl derivatives has revealed significant biological activities, particularly in the realm of cancer therapy. Several studies have shown that compounds with a benzyloxyphenyl scaffold can act as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.

Inhibition of the STAT3 signaling pathway by benzyloxyphenyl derivatives can lead to antiproliferative effects in cancer cell lines.[5][6] The proposed mechanism involves the binding of these compounds to the SH2 domain of STAT3, which prevents its dimerization, subsequent phosphorylation, and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.

Given its structural similarity to known STAT3 inhibitors, it is plausible that this compound could exhibit similar biological activity. Further investigation into its potential as a modulator of the STAT3 pathway is warranted.

Hypothesized STAT3 Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable intermediate in various chemical and pharmaceutical research areas. This document details a reliable two-step synthetic pathway, including experimental protocols and a summary of key quantitative and characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 3-(4-hydroxyphenyl)propanoic acid.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid is protected as a benzyl ether using benzyl bromide in the presence of a base. This reaction yields 3-(4-(benzyloxy)phenyl)propanoic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the target compound, this compound.

The overall logical workflow for this synthesis is depicted below.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and Fischer esterification.

Step 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanoic acid

This procedure is adapted from the Williamson ether synthesis of the analogous 3-(3-(benzyloxy)phenyl)propanoic acid.

Materials:

-

3-(4-hydroxyphenyl)propanoic acid

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and filter the solid salts. Wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-(benzyloxy)phenyl)propanoic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This protocol is a standard Fischer esterification procedure adapted for the substrate.[1][2][3][4]

Materials:

-

3-(4-(benzyloxy)phenyl)propanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(4-(benzyloxy)phenyl)propanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

To the residue, add ice-cold water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography if necessary.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Typical Yield |

| 1 | Williamson Ether Synthesis | 3-(4-hydroxyphenyl)propanoic acid | Benzyl bromide | 3-(4-(benzyloxy)phenyl)propanoic acid | 85-95% |

| 2 | Fischer Esterification | 3-(4-(benzyloxy)phenyl)propanoic acid | Methanol | This compound | >90% |

Spectroscopic Data Summary for this compound

The following data is compiled from various spectroscopic databases.[5][6]

| Spectroscopic Technique | Data |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| ¹H NMR | Predicted chemical shifts: δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.65 (s, 3H, -OCH₃), 2.90 (t, 2H, -CH₂-Ar), 2.60 (t, 2H, -CH₂-CO) |

| ¹³C NMR | Predicted chemical shifts: δ 173.5 (C=O), 157.5 (C-OAr), 137.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 115.0 (Ar-CH), 70.0 (-OCH₂-), 51.5 (-OCH₃), 36.0 (-CH₂-), 30.0 (-CH₂-) |

| Infrared (IR) | Characteristic peaks expected around: 3030 cm⁻¹ (Ar C-H stretch), 2950 cm⁻¹ (Aliphatic C-H stretch), 1735 cm⁻¹ (C=O ester stretch), 1245 cm⁻¹ (C-O ester stretch), 1175 cm⁻¹ (Ar-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 270 (M⁺), 179, 163, 107, 91 (100%), 77, 65 |

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. However, the experimental workflow for each synthetic step can be visualized.

References

- 1. rsc.org [rsc.org]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 5. Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester [webbook.nist.gov]

- 6. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Methyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

An In-depth Examination of a Key Biologically Active Plant Metabolite

Introduction

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of Methyl 3-(4-hydroxyphenyl)propanoate (MHPP). It is important to note at the outset that the compound specified in the initial query, "Methyl 3-(4-(benzyloxy)phenyl)propanoate," is not documented as a naturally occurring substance in the reviewed scientific literature. Instead, it is recognized as a synthetic derivative of the natural product MHPP, where the phenolic hydroxyl group is protected by a benzyl group. This guide will, therefore, focus on the natural compound, MHPP, which is of significant interest to researchers in plant biology, soil ecology, and drug development.

MHPP is a phenolic compound that has been identified as a root exudate in a number of plant species. It plays a crucial role in plant-microbe interactions, particularly as a biological nitrification inhibitor (BNI), and also functions as a modulator of plant root system architecture. This guide will delve into the quantitative data available on its natural occurrence, detail the experimental protocols for its isolation and characterization, and explore the signaling pathways it influences.

Natural Occurrence of Methyl 3-(4-hydroxyphenyl)propanoate (MHPP)

Methyl 3-(4-hydroxyphenyl)propanoate has been identified in several plant species, where it is primarily exuded from the roots into the surrounding soil. Its presence has been reported in the following organisms:

The production and exudation of MHPP by plant roots are influenced by environmental conditions. For instance, the presence of ammonium (NH₄⁺) in the soil has been shown to induce greater production of MHPP in sorghum roots.[2]

Quantitative Data

The concentration of Methyl 3-(4-hydroxyphenyl)propanoate exuded from plant roots can vary. The following table summarizes the available quantitative data on MHPP production.

| Plant Species | Condition | MHPP Production Rate | Reference |

| Sorghum bicolor | Standard Hoagland medium | 17 μg g⁻¹ root dry weight d⁻¹ | [2] |

| Sorghum bicolor | NH₄⁺ induced | 56.6 μg g⁻¹ root dry weight d⁻¹ | [2] |

Experimental Protocols

The isolation and identification of Methyl 3-(4-hydroxyphenyl)propanoate from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies described in the literature.

Isolation of MHPP from Sorghum Root Exudates

This protocol outlines the steps for collecting, extracting, and purifying MHPP from sorghum root exudates.

Methodology Details:

-

Plant Cultivation and Root Exudate Collection: Sorghum seedlings are grown hydroponically. The root exudates are collected from the nutrient solution over a specific period.

-

Extraction: The collected solution is acidified to approximately pH 2.5 with an acid like HCl. The acidified solution is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The organic phase, containing the desired compounds, is collected and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is fractionated using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Identification and Characterization: The purified fractions containing MHPP are further analyzed and quantified using High-Performance Liquid Chromatography (HPLC). The definitive identification of the compound is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm its molecular structure.

Biological Activity and Signaling Pathways

Methyl 3-(4-hydroxyphenyl)propanoate is recognized for its significant biological activities, particularly its role as a biological nitrification inhibitor and a modulator of root development.

Biological Nitrification Inhibition (BNI)

MHPP released from plant roots inhibits the activity of nitrifying bacteria in the soil. This process, known as biological nitrification inhibition, slows down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This is advantageous for the plant as ammonium is a less mobile form of nitrogen and its retention in the root zone enhances nitrogen use efficiency.

Modulation of Root System Architecture

MHPP has been shown to influence root development by interacting with auxin signaling pathways.[2] It inhibits primary root elongation and promotes the formation of lateral roots. This alteration of the root system architecture can enhance the plant's ability to explore the soil for nutrients.

The proposed signaling pathway for MHPP-mediated root modulation involves the induction of auxin biosynthesis and transport, leading to an accumulation of auxin in the root tips.[2] This process is also linked to the production of nitric oxide (NO) and reactive oxygen species (ROS).[2]

Conclusion

While "this compound" is a synthetic compound, its structural analog, Methyl 3-(4-hydroxyphenyl)propanoate (MHPP), is a naturally occurring plant metabolite with significant biological functions. As a key player in plant-soil interactions, MHPP's role as a biological nitrification inhibitor and a modulator of root architecture highlights its importance in plant nutrition and development. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further research into this fascinating molecule and its potential applications in sustainable agriculture and the development of novel plant growth regulators.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a benzyloxy compound that holds potential for investigation in various scientific fields, including drug discovery and materials science. Its structural features, combining a phenylpropanoate core with a benzyloxy substituent, suggest possible biological activities and make it an interesting candidate for further research. The benzyloxy group, in particular, is a common moiety in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties of this specific molecule are limited, information has been supplemented with data from closely related compounds to provide a comprehensive profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(4-phenylmethoxyphenyl)propanoate | [1] |

| Synonyms | Methyl 3-[4-(benzyloxy)phenyl]propanoate, Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester | [1] |

| CAS Number | 24807-40-7 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| Physical State | Solid (predicted based on related compounds) | |

| Melting Point | No experimental data available. The related Methyl 3-(4-methoxyphenyl)propionate has a melting point of 37-41 °C. | [2] |

| Boiling Point | No experimental data available. The related Methyl 3-phenylpropionate has a boiling point of 91-92 °C at 4.00 mm Hg. | [3] |

| Solubility | No experimental data available. The related Methyl 3-phenylpropionate is insoluble in water. | [3] |

| Kovats Retention Index | 2178 (Semi-standard non-polar) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the benzylation of Methyl 3-(4-hydroxyphenyl)propionate. The following is a generalized protocol based on standard organic synthesis procedures.

Reaction Scheme:

(Methyl 3-(4-hydroxyphenyl)propionate + Benzyl bromide -> this compound)

Materials:

-

Methyl 3-(4-hydroxyphenyl)propionate

-

Benzyl bromide (Bn-Br)

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 3-(4-hydroxyphenyl)propionate in acetone or DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a specific spectrum for this compound is not readily available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Signals (CDCl₃):

-

~2.6 ppm (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the ester.

-

~2.9 ppm (t, 2H): Triplet corresponding to the benzylic -CH₂- group.

-

~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons.

-

~5.1 ppm (s, 2H): Singlet for the benzylic ether (-O-CH₂-Ph) protons.

-

~6.9 ppm (d, 2H): Doublet for the aromatic protons ortho to the ether linkage.

-

~7.1-7.4 ppm (m, 7H): Multiplet for the remaining aromatic protons of the phenyl and benzyl groups.

Predicted ¹³C NMR Signals (CDCl₃):

-

~30 ppm: -CH₂- adjacent to the ester.

-

~36 ppm: Benzylic -CH₂-.

-

~52 ppm: Methyl ester (-OCH₃).

-

~70 ppm: Benzylic ether (-O-CH₂-Ph).

-

~115 ppm, ~130 ppm: Aromatic CH carbons.

-

~127-129 ppm, ~137 ppm, ~158 ppm: Aromatic quaternary carbons.

-

~173 ppm: Ester carbonyl carbon.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented in the available literature. However, the structural similarity to other biologically active molecules allows for informed hypotheses regarding its potential targets and mechanisms of action.

Interference with Auxin Signaling

A structurally related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been identified as a nitrification inhibitor that modulates root development in plants by interfering with auxin signaling.[4][5][6] MHPP elevates auxin levels by upregulating its biosynthesis and altering the expression of auxin carriers.[4][5] This process is mediated by nitric oxide (NO) and reactive oxygen species (ROS).[4][6] Given the structural similarity, it is plausible that this compound could exhibit similar effects on auxin signaling pathways, making it a candidate for investigation in plant biology and agricultural sciences.

Below is a diagram illustrating the potential workflow for investigating the effect of a test compound on the auxin signaling pathway.

Modulation of the ERK/MAPK Signaling Pathway

The benzyloxy moiety is present in a variety of compounds with demonstrated biological activities.[7][8][9][10] For instance, some benzyloxy derivatives have been shown to interact with key signaling pathways in mammalian cells, such as the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway.[11][12][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.[13] While direct evidence is lacking for this compound, its potential to modulate this pathway warrants investigation.

The following diagram illustrates the canonical ERK/MAPK signaling cascade, which could be a potential target for benzyloxy-containing compounds.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further scientific exploration. This guide has summarized its known physicochemical properties and provided a framework for its synthesis and analysis. While direct evidence of its biological activity is still emerging, the known effects of structurally related compounds, particularly on the auxin and ERK/MAPK signaling pathways, provide compelling avenues for future research. The experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers and scientists interested in investigating the properties and potential applications of this and similar benzyloxy-containing molecules.

References

- 1. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 8. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of the p38 MAPK and ERK signaling pathway in the anti-melanogenic effect of methyl 3,5-dicaffeoyl quinate in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Methyl 3-(4-(benzyloxy)phenyl)propanoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the solubility characteristics of Methyl 3-(4-(benzyloxy)phenyl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide furnishes detailed experimental protocols for determining solubility in various organic solvents. Additionally, a representative synthesis workflow for this compound is presented, including a process diagram, to aid researchers in the production and purification of this compound, which directly relates to its handling and solubility properties.

Introduction

This compound (CAS No: 24807-40-7) is a chemical compound with the molecular formula C17H18O3.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in organic synthesis, purification, formulation development, and various analytical procedures. Solubility dictates the choice of solvent for reactions, extractions, and chromatographic separations, and is a critical parameter in the development of pharmaceutical formulations. This guide addresses the current information gap by providing standardized methods for solubility determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated | Dichloromethane (DCM) | ||||

| Chloroform | |||||

| Aromatic | Toluene | ||||

| Polar Aprotic | Acetonitrile | ||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Table is intended to be populated by the user with experimental data.

Experimental Protocols for Solubility Determination

The following are standardized methods for determining the equilibrium solubility of a compound in an organic solvent. The choice of method may depend on the expected solubility range and the available analytical equipment.

Gravimetric Method (Shake-Flask)

This widely used method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the solute.[3]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Pipette a known volume or mass of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is fully evaporated, weigh the dish containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, automated and miniaturized versions of the shake-flask method can be employed.

Objective: To rapidly estimate the solubility of this compound across a panel of organic solvents.

Materials:

-

96-well microplates (PTFE or glass-coated for solvent resistance)

-

Automated liquid handler

-

Plate shaker

-

Plate reader with UV-Vis or other suitable detection method (e.g., HPLC-UV)

-

This compound

-

Panel of organic solvents

Procedure:

-

Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Use an automated liquid handler to dispense a fixed amount of the stock solution into the wells of a microplate and evaporate the solvent. This leaves a known amount of the solid compound in each well.

-

Dispense a range of different organic solvents into the wells.

-

Seal the plate and agitate at a controlled temperature for a set period to allow for dissolution.

-

Centrifuge the plate to pellet any undissolved solid.

-

Transfer the supernatant to a new plate for analysis.

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve. High-Performance Liquid Chromatography (HPLC) can also be used for more accurate quantification.

Synthesis Workflow

This compound can be synthesized via a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid. The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by a Fischer-Speier esterification of the carboxylic acid.[4][5]

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol (Representative)

The following is a representative protocol based on standard organic chemistry procedures for Williamson ether synthesis and Fischer esterification.[6][7]

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propanoic Acid

-

Dissolve 3-(4-hydroxyphenyl)propanoic acid in a suitable solvent such as acetone or DMF in a round-bottom flask.

-

Add a base, such as anhydrous potassium carbonate (K2CO3), to the mixture.

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent.

-

The residue is then worked up, typically by dissolving in an organic solvent and washing with water, followed by drying and evaporation to yield the intermediate, 3-(4-(benzyloxy)phenyl)propanoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Dissolve the 3-(4-(benzyloxy)phenyl)propanoic acid from Step 1 in an excess of methanol, which acts as both a reactant and the solvent.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

References

- 1. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the FT-IR Spectral Data of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectral data for Methyl 3-(4-(benzyloxy)phenyl)propanoate. Due to the limited availability of a direct experimental spectrum in public databases, this guide presents a predictive analysis based on the characteristic infrared absorption frequencies of the constituent functional groups. This information is crucial for researchers involved in the synthesis, identification, and quality control of this compound and its derivatives.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include an ester group (C=O, C-O), an aromatic ring (C=C, C-H), an ether linkage (C-O-C), and aliphatic C-H bonds. The expected vibrational frequencies for these groups are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100-3000 | Medium to Weak | Aromatic C-H | Stretching |

| ~3000-2850 | Medium | Aliphatic C-H (in propanoate and benzyl groups) | Stretching |

| ~1735 | Strong | Ester C=O | Stretching |

| ~1600, ~1500, ~1450 | Medium to Weak | Aromatic C=C | Ring Stretching |

| ~1440 | Medium | Aliphatic C-H | Bending (Scissoring) |

| ~1370 | Medium | Aliphatic C-H | Bending (Symmetrical) |

| ~1250 | Strong | Aryl-O (in ether linkage) | Asymmetric Stretching |

| ~1170 | Strong | Ester C-O | Stretching |

| ~1040 | Medium | Alkyl-O (in ether linkage) | Symmetric Stretching |

| ~830 | Strong | p-disubstituted benzene | C-H Out-of-plane Bending |

| ~740, ~700 | Strong | Monosubstituted benzene (from benzyl group) | C-H Out-of-plane Bending |

Note: This is a predictive table. Actual peak positions and intensities may vary based on the sample state (e.g., liquid film, KBr pellet) and the specific instrument used.

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is expected to be dominated by a few key absorptions:

-

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is anticipated around 1735 cm⁻¹. This is a highly characteristic peak for the carbonyl group in a saturated ester.

-

Ether (C-O) Stretches: The presence of the benzyloxy group, an aromatic ether, will likely result in two distinct C-O stretching bands. A strong, asymmetric stretch is expected around 1250 cm⁻¹, characteristic of aryl ethers.[1][2] A medium intensity symmetric stretch from the alkyl-O portion is expected around 1040 cm⁻¹.[3]

-

Ester (C-O) Stretch: A strong band around 1170 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.[4][5]

-

Aromatic C-H and C=C Stretches: The presence of two aromatic rings (one p-disubstituted and one monosubstituted from the benzyl group) will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.[6]

-

Aliphatic C-H Stretches: Absorptions corresponding to the C-H stretching of the propanoate and benzyl methylene groups will appear in the region of 3000-2850 cm⁻¹.[5]

-

Out-of-Plane Bending: Strong absorptions in the fingerprint region, specifically around 830 cm⁻¹ for the p-disubstituted ring and around 740 and 700 cm⁻¹ for the monosubstituted ring, can provide further confirmation of the substitution pattern.

Experimental Protocol for FT-IR Analysis

The following provides a generalized methodology for obtaining an FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Objective: To obtain a high-quality FT-IR spectrum of this compound for structural elucidation and identification.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

-

Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Spectral Acquisition:

-

Set the desired spectral acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform any necessary baseline corrections or smoothing.

-

Label the significant peaks and compare their wavenumbers with the predicted values and established correlation tables.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to remove any sample residue.

-

Perform a clean check by acquiring a new background scan to ensure no sample remains.

-

Visualizations

Below is a diagram illustrating the general workflow for obtaining an FT-IR spectrum using the ATR technique.

Caption: Workflow for FT-IR Analysis using ATR.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. IR spectrum: Ethers [quimicaorganica.org]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a compound of interest in various research and development sectors. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and summarizes its key mass spectral data.

Molecular and Mass Spectral Overview

This compound (C₁₇H₁₈O₃) has a molecular weight of 270.32 g/mol .[1] Its analysis by mass spectrometry, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides crucial data for its identification and structural elucidation. The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that correspond to specific structural motifs within the molecule.

Quantitative Mass Spectrometry Data

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The mass-to-charge ratio (m/z) and the relative abundance of the most significant ions are presented.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 270 | 15 | [C₁₇H₁₈O₃]⁺• (Molecular Ion) |

| 163 | 5 | [C₁₀H₁₁O₂]⁺ |

| 107 | 12 | [C₇H₇O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 6 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 10 | [C₅H₅]⁺ |

Data sourced from NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center.[2]

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragments, most notably the tropylium ion. The logical relationship of the major fragmentation steps is depicted in the following diagram.

References

Technical Guide to the Spectroscopic Analysis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

An In-depth Review of 1H and 13C Nuclear Magnetic Resonance (NMR) Spectra

Introduction

Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] Its structure, characterized by a substituted benzene ring, a propanoate group, and a benzyl ether moiety, makes it a molecule of interest in various fields of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed overview of the expected 1H and 13C NMR spectra of this compound, alongside standard experimental protocols for data acquisition.

Molecular Structure and Expected NMR Signals

The chemical structure of this compound is presented below. The distinct chemical environments of the hydrogen and carbon atoms give rise to a unique set of signals in the 1H and 13C NMR spectra, respectively.

Caption: Chemical structure of this compound.

Quantitative NMR Data

While a comprehensive search of spectral databases, including the Spectral Database for Organic Compounds (SDBS), and scientific literature was conducted, publicly available, experimentally derived 1H and 13C NMR peak lists for this compound could not be located. Therefore, the following tables present predicted chemical shifts and assignments based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted 1H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~ 7.15 | d | 2H | Ar-H (phenyl) |

| ~ 6.90 | d | 2H | Ar-H (phenyl) |

| ~ 5.05 | s | 2H | O-CH₂-Ar |

| ~ 3.65 | s | 3H | O-CH₃ |

| ~ 2.90 | t | 2H | Ar-CH₂- |

| ~ 2.60 | t | 2H | -CH₂-COO |

Table 2: Predicted 13C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 173.5 | C=O | Ester Carbonyl |

| ~ 157.0 | C | Ar-C-O |

| ~ 137.0 | C | Ar-C (benzyl) |

| ~ 133.0 | C | Ar-C-CH₂ |

| ~ 129.5 | CH | Ar-CH (phenyl) |

| ~ 128.5 | CH | Ar-CH (benzyl) |

| ~ 128.0 | CH | Ar-CH (benzyl) |

| ~ 127.5 | CH | Ar-CH (benzyl) |

| ~ 115.0 | CH | Ar-CH (phenyl) |

| ~ 70.0 | CH₂ | O-CH₂-Ar |

| ~ 51.5 | CH₃ | O-CH₃ |

| ~ 36.0 | CH₂ | Ar-CH₂- |

| ~ 30.0 | CH₂ | -CH₂-COO |

Experimental Protocols

The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. The following is a standard protocol for the preparation and analysis of an organic compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2][4]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] To aid dissolution, the sample can be gently vortexed or sonicated.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2] Ensure the solution is free of any particulate matter, which can be removed by filtering through a small plug of cotton wool in the pipette.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

NMR Data Acquisition

The following is a general workflow for acquiring 1D 1H and 13C NMR spectra using a modern NMR spectrometer.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters:

-

1H NMR: A standard 1H NMR experiment is typically run on a 400 or 500 MHz spectrometer. Key parameters include setting the appropriate spectral width, number of scans, and a relaxation delay.[6]

-

13C NMR: Due to the lower natural abundance of the 13C isotope, a higher number of scans and a potentially higher sample concentration are required to achieve a good signal-to-noise ratio.[3] Broadband proton decoupling is typically employed to simplify the spectrum by removing 1H-13C coupling.[7]

Data Processing and Analysis

-

Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration (1H NMR): The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shifts of all significant peaks are determined.

-

Structural Assignment: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), coupling constants, and integration values are used to assign each signal to a specific proton or carbon in the molecule.

References

- 1. Methyl 3-[4-(benzyloxy)phenyl]propanoate | C17H18O3 | CID 525519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Section_4 [nmr.chem.ualberta.ca]

- 6. rsc.org [rsc.org]

- 7. sc.edu [sc.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved via a classic Fischer-Speier esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol, utilizing sulfuric acid as a catalyst. This method is reliable, scalable, and yields the desired product in high purity. Detailed experimental procedures, characterization data, and safety precautions are outlined to ensure reproducible results and safe laboratory practices.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. The presence of the benzyl-protected phenol and the methyl ester functionalities allows for selective chemical transformations at different sites of the molecule. The Fischer-Speier esterification is a straightforward and widely used method for converting carboxylic acids to esters. The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-(4-(benzyloxy)phenyl)propanoate via the Williamson ether synthesis. This method offers a reliable and efficient pathway to this valuable intermediate, which finds applications in the synthesis of various biologically active molecules and complex organic structures. Detailed experimental protocols, reactant quantities, reaction conditions, and purification methods are presented. Furthermore, characterization data, including 1H NMR, 13C NMR, and IR spectroscopy, are provided to ensure the identity and purity of the synthesized compound.

Introduction

This compound is a key building block in organic synthesis. The presence of the benzyl ether protecting group on the phenol and the methyl ester functionality allows for selective transformations at other positions of the molecule. The Williamson ether synthesis is a classic and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] In this application, the phenoxide of Methyl 3-(4-hydroxyphenyl)propanoate is generated in situ using a mild base and subsequently reacted with benzyl bromide to yield the desired product.

Reaction Scheme

The synthesis of this compound is achieved by reacting Methyl 3-(4-hydroxyphenyl)propanoate with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.[4][5][6]

Reaction Scheme for the Williamson Ether Synthesis of this compound